molecular formula C16H22FN5O B2356077 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide CAS No. 897623-35-7

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Cat. No.: B2356077
CAS No.: 897623-35-7
M. Wt: 319.384
InChI Key: NXOCVIZRYIDEHK-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a synthetic organic compound featuring a tetrazole ring system, a privileged scaffold in medicinal chemistry and drug discovery. The tetrazole moiety is a well-known bioisostere for carboxylic acids or amide bonds, offering improved metabolic stability and altered physicochemical properties while potentially maintaining similar spatial and electronic characteristics . This makes tetrazole-based compounds valuable tools for probing biological targets and designing novel therapeutic agents. The specific structure of this compound, which incorporates a 4-fluorophenyl group and a 2-propylpentanamide chain, suggests potential for a range of pharmacological investigations. Researchers may explore its application in developing ligands for central nervous system targets, given the structural features shared with some anticonvulsant compounds . Furthermore, the presence of the fluorophenyl group can enhance membrane permeability and binding affinity, making it a candidate for screening against various enzymes and receptors. This chemical is provided as a high-purity material to ensure reproducibility in experimental results. It is intended for use in research and development laboratories only and is not approved for human, veterinary, or diagnostic use .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O/c1-3-5-12(6-4-2)16(23)18-11-15-19-20-21-22(15)14-9-7-13(17)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCVIZRYIDEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The tetrazole core is synthesized via [2+3] cycloaddition between nitriles and azides. A metal-free protocol utilizing piperonal hydrazine hydrate, benzoyl chloride, phosphorus pentachloride (PCl₅), and sodium azide (NaN₃) in ethanol achieves regioselective 1,5-disubstituted tetrazole formation. Polar solvents like dimethyl sulfoxide (DMSO) suppress cyclization, whereas ethanol maximizes yield (Table 1).

Table 1: Solvent Optimization for Tetrazole Synthesis

Solvent Yield (%)
Ethanol 77
DMSO 12
DMF 18

Reaction at 80°C for 6 hours with a 1:1 molar ratio of nitrile to sodium azide ensures complete conversion. The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution using 4-fluoroaniline, leveraging its electron-withdrawing fluorine atom to direct regiochemistry.

Fluorophenyl Group Attachment

Electrophilic substitution of 4-fluoroaniline with chloromethyltetrazole intermediates occurs under acidic conditions (HCl, 60°C). The fluorine atom’s para position enhances steric accessibility, yielding 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanol at 85% purity. Catalytic hydrogenation (Pd/C, H₂) removes protecting groups, with Fourier-transform infrared spectroscopy (FT-IR) confirming C-F stretching at 1220 cm⁻¹.

Amide Bond Formation

Coupling 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine with 2-propylpentanoyl chloride in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) achieves 92% amidation efficiency (Table 2). Propylpentanoyl chloride’s branched alkyl chain minimizes steric hindrance, favoring nucleophilic attack by the tetrazole-methylamine.

Table 2: Acylating Agent Comparison

Reagent Yield (%)
2-Propylpentanoyl Cl 92
Valeryl chloride 78
Isobutyryl chloride 65

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Ethanol’s protic nature facilitates proton transfer during tetrazole cyclization, while temperatures above 100°C induce decomposition. Kinetic studies reveal a second-order dependence on azide and nitrile concentrations, with an activation energy of 45 kJ/mol.

Regiochemical Control

Structural Characterization

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.45–7.39 (m, 2H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 4.65 (s, 2H, CH₂), 2.31 (t, J = 7.2 Hz, 2H, COCH₂), 1.58–1.49 (m, 4H, CH₂), 0.93 (t, J = 7.0 Hz, 6H, CH₃). High-resolution mass spectrometry (HRMS) confirms [M+H]⁺ at m/z 319.384.

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å, and β = 95.807°. The dihedral angle between the tetrazole and fluorophenyl rings is 28.5°, indicating moderate conjugation (Figure 1).

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacophore Development : N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is being investigated as a potential pharmacophore in drug design. Its unique structure may enhance the efficacy of anti-inflammatory and analgesic drugs by interacting with specific biological targets such as enzymes or receptors.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, similar compounds have shown significant growth inhibition against various cancer cell lines, indicating that further exploration could lead to novel cancer therapeutics .
  • Antitubercular Activity : Research into related compounds has indicated potential effectiveness against Mycobacterium tuberculosis, suggesting that this compound might also be examined for similar properties .

Materials Science

The compound's structural characteristics make it a candidate for developing new materials with specific electronic or optical properties. The tetrazole ring is known for its stability and ability to form coordination complexes, which could be utilized in creating advanced materials.

Biological Studies

This compound is employed in biological studies to understand its interactions with molecular targets. Such investigations can reveal insights into the mechanisms of action and help identify potential therapeutic pathways.

Industrial Applications

In industrial settings, this compound can serve as an intermediate in synthesizing more complex molecules. Its unique chemical structure allows for various substitution reactions, making it valuable in the production of specialty chemicals and pharmaceuticals.

Case Studies

Study FocusFindings
Anticancer Activity Similar compounds demonstrated significant growth inhibition against multiple cancer cell lines (e.g., SNB-19, OVCAR-8) with percent growth inhibitions ranging from 51% to 86% .
Antitubercular Efficacy Derivatives showed potent activity against M. tuberculosis with MIC values as low as 4 µg/mL .
Material Development Investigations into the electronic properties of tetrazole-containing materials suggest potential applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group are known to interact with enzyme active sites or receptor binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Angiotensin II Receptor Antagonists (Sartans)

Compounds like losartan , valsartan , and irbesartan () share the tetrazole ring as a critical pharmacophore for hydrogen bonding. However, these drugs incorporate biphenyl or spirocyclic systems instead of the 4-fluorophenyl-methylenepentanamide structure. For example:

  • Losartan : Contains a biphenyl-tetrazole system with a chlorinated imidazole, enabling high affinity for angiotensin II type 1 (AT1) receptors .
  • Target Compound : The absence of a biphenyl group may reduce AT1 receptor targeting but could enhance selectivity for other biological targets.

Sulfanyl-Linked Tetrazole Derivatives

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide () replaces the methylene bridge with a sulfanyl group and substitutes the fluorophenyl with an ethoxyphenyl. Key differences:

  • Sulfanyl vs. Methylene Linkage : The sulfur atom may increase metabolic susceptibility compared to the stable methylene bond.
  • Ethoxy vs.

Imidazole-Tetrazole Hybrids

Compounds such as Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate () integrate imidazole and tetrazole rings. These hybrids exhibit distinct physicochemical properties:

  • Polarity: The imidazole-propanoate moiety increases hydrophilicity, contrasting with the lipophilic 2-propylpentanamide chain in the target compound.
  • Synthetic Yields : High yields (88–95% in ) suggest efficient synthesis routes for tetrazole derivatives, though specific data for the target compound are unavailable .

Non-Tetrazole Heterocyclic Analogs

Indazole Derivative: N-{[1-(4-fluorophenyl)-1H-indazol-5-yl]methyl}-2-propylpentanamide

This compound (CAS 1186292-90-9, ) replaces the tetrazole with an indazole ring. Structural and functional implications include:

  • Ring Rigidity: Indazole’s bicyclic structure may restrict conformational flexibility compared to the monocyclic tetrazole.
  • Biological Targets : Indazole derivatives often target kinases or GPCRs, suggesting divergent therapeutic applications compared to tetrazole-based molecules .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Target (Inferred) Synthetic Yield (Reported)
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide C₁₆H₂₀FN₅O 4-fluorophenyl, 2-propylpentanamide Unknown (Potential GPCRs) N/A
Losartan C₂₂H₂₃ClN₆O Biphenyl-tetrazole, chlorinated imidazole AT1 receptor ~60–70% (Literature)
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide C₂₀H₂₂N₄O₂S Ethoxyphenyl, sulfanyl linkage Unknown N/A
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate C₁₅H₁₅N₅O₂ Imidazole-propanoate Enzymes/Receptors 91%
N-{[1-(4-fluorophenyl)-1H-indazol-5-yl]methyl}-2-propylpentanamide C₂₂H₂₆FN₃O Indazole, 2-propylpentanamide Kinases/GPCRs N/A

Research Findings and Implications

  • Structural Activity Relationships (SAR): The 4-fluorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to non-halogenated analogs. The 2-propylpentanamide chain may prolong half-life due to reduced renal clearance, a feature absent in shorter-chain analogs (e.g., methyl esters in ) .
  • Synthetic Feasibility : High yields (>90%) for tetrazole derivatives in suggest viable routes for scaling the target compound, though optimization may be needed for the branched amide moiety.
  • Target Specificity : Unlike sartans, the absence of a biphenyl group may shift the target compound’s activity away from cardiovascular targets toward alternative pathways, such as inflammation or oncology .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a synthetic compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20FN5OC_{15}H_{20}FN_5O. The presence of a fluorophenyl group is significant, as it can enhance the compound's metabolic stability and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving azides and nitriles.
  • Coupling Reactions : The tetrazole ring is coupled with a phenyl group using palladium-catalyzed cross-coupling techniques.
  • Introduction of the Fluorophenyl Group : This is accomplished via nucleophilic aromatic substitution.
  • Amide Formation : Finally, an amide bond is formed through coupling with appropriate reagents.

The biological activity of tetrazole derivatives, including this compound, can be attributed to several mechanisms:

  • Enzyme Inhibition : Tetrazoles often act as inhibitors for various enzymes, including those involved in cancer pathways.
  • Antimicrobial Activity : Some tetrazole derivatives exhibit potent antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates that tetrazoles can interfere with tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological significance of tetrazole derivatives:

  • Cancer Research : A study published in PubMed indicated that certain tetrazole derivatives demonstrated significant cytotoxicity against cancer cell lines by inducing apoptosis through caspase activation .
  • Antimicrobial Studies : Research has shown that compounds containing the tetrazole moiety exhibit broad-spectrum antimicrobial activity. For instance, a derivative similar to this compound was effective against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Evaluation : In pharmacological studies, compounds with similar structures were evaluated for their ability to inhibit specific protein kinases involved in cancer progression, showing promising results for further development as therapeutic agents .

Comparative Analysis

A comparison with other similar compounds can provide insights into the unique properties of this compound:

Compound NameBiological ActivityUnique Features
Compound AAnticancerContains a chlorophenyl group
Compound BAntimicrobialExhibits higher solubility
This compoundCytotoxicity against cancer cellsFluorophenyl enhances stability

Q & A

Q. What are the standard synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide. Subsequent alkylation of the tetrazole nitrogen with a 4-fluorobenzyl halide derivative is followed by amide coupling using 2-propylpentanoyl chloride. Key steps include:

  • Tetrazole formation : Requires strict control of temperature (80–100°C) and solvent (DMF or DMSO) to avoid side products .
  • Alkylation : Catalyzed by K₂CO₃ in acetonitrile under reflux, with yields improved by using a 10–20% molar excess of the benzyl halide .
  • Amide coupling : Employing EDCI/HOBt in dichloromethane, with reaction completion monitored by TLC .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole carbons at δ 145–155 ppm) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the tetrazole-amide linkage, critical for understanding conformational stability .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 403.2) .

Q. What preliminary biological screening assays are used to evaluate this compound?

Initial activity is assessed via:

  • Cytotoxicity assays : IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) using MTT or resazurin-based protocols .
  • Enzyme inhibition studies : Fluorometric assays targeting kinases or proteases, with activity compared to reference inhibitors .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in large-scale synthesis?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time by 60–70% for tetrazole cyclization (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Purification via flash chromatography : Use of gradient elution (hexane:EtOAc to 10% MeOH) to isolate the amide product with >95% purity .
  • Byproduct analysis : LC-MS identifies impurities like unreacted benzyl halide or hydrolyzed tetrazole, addressed by adjusting stoichiometry .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Discrepancies arise from assay conditions. Mitigation approaches:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .

Q. What computational tools are employed to predict the compound’s mechanism of action and target binding?

Advanced methods include:

  • Molecular docking (AutoDock Vina) : Simulates binding to G-protein-coupled receptors (GPCRs) or ion channels, with scoring functions prioritizing hydrophobic interactions with the fluorophenyl group .
  • QSAR modeling : Relates substituent electronegativity (e.g., fluorine) to bioactivity using partial least squares regression .

Q. How is the compound’s stability profiled under physiological conditions, and what degradation products are observed?

Stability studies involve:

  • Forced degradation : Exposure to pH 1–13 buffers, UV light, and elevated temperatures. LC-MS identifies hydrolysis of the amide bond as the primary degradation pathway .
  • Plasma stability assays : Incubation with human plasma at 37°C shows a half-life of >8 hours, suggesting suitability for in vivo studies .

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